molecular formula C12H11F3N2O4 B2538081 N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide CAS No. 452088-99-2

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide

Cat. No.: B2538081
CAS No.: 452088-99-2
M. Wt: 304.225
InChI Key: FLLOXTTZHFMBTB-UHFFFAOYSA-N
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Description

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is a synthetic organic compound characterized by the presence of a trifluoromethyl group, a dioxolane ring, and a benzamide moiety

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide typically involves the following steps:

    Formation of the dioxolane ring: This can be achieved by reacting a suitable diol with a trifluoromethyl ketone under acidic conditions.

    Carbamoylation: The dioxolane intermediate is then reacted with an isocyanate to form the carbamoyl group.

    Benzamide formation: Finally, the carbamoyl intermediate is coupled with a benzoyl chloride derivative to form the final benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the dioxolane ring, while substitution reactions can introduce various functional groups onto the benzamide moiety.

Scientific Research Applications

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide has several scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.

    Materials Science: Its structural properties may be useful in the design of novel materials with specific functionalities.

    Biological Studies: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industrial Applications: It may serve as an intermediate in the synthesis of other valuable compounds or materials.

Comparison with Similar Compounds

Similar Compounds

    N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)aniline: Similar structure but with an aniline moiety instead of benzamide.

    N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)phenylacetamide: Contains a phenylacetamide group instead of benzamide.

Uniqueness

N-((2-(trifluoromethyl)-1,3-dioxolan-2-yl)carbamoyl)benzamide is unique due to the combination of its trifluoromethyl group, dioxolane ring, and benzamide moiety. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[[2-(trifluoromethyl)-1,3-dioxolan-2-yl]carbamoyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F3N2O4/c13-11(14,15)12(20-6-7-21-12)17-10(19)16-9(18)8-4-2-1-3-5-8/h1-5H,6-7H2,(H2,16,17,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLLOXTTZHFMBTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC(O1)(C(F)(F)F)NC(=O)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F3N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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